Product packaging for 3-(4-Chlorophenyl)pentanediamide(Cat. No.:CAS No. 1195277-58-7)

3-(4-Chlorophenyl)pentanediamide

Cat. No.: B13986674
CAS No.: 1195277-58-7
M. Wt: 240.68 g/mol
InChI Key: UYHYWZHOLWVQHQ-UHFFFAOYSA-N
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Description

Contextualization within Amide-Based Chemical Scaffolds

Amide bonds are fundamental building blocks in chemistry and biology, famously linking amino acids to form proteins. youtube.com In synthetic chemistry, amide-based scaffolds are prized for their conformational stability and their capacity for hydrogen bonding. youtube.comnih.gov These scaffolds serve as frameworks for constructing complex molecules with specific three-dimensional arrangements. The pentanediamide (B1580538) structure in 3-(4-Chlorophenyl)pentanediamide provides a flexible yet defined backbone, allowing for the precise positioning of functional groups in space. This characteristic is crucial for designing molecules that can interact with biological targets or self-assemble into larger, ordered structures. The stability of the amide bond, with an estimated half-life of seven years under biological conditions, makes these scaffolds particularly robust for various applications. youtube.com

Significance of the 4-Chlorophenyl Moiety in Chemical Biology and Material Sciences

The 4-chlorophenyl group is a common feature in many biologically active compounds and advanced materials. solubilityofthings.cominnospk.com Its presence can significantly influence a molecule's properties, including its lipophilicity, electronic character, and metabolic stability. In medicinal chemistry, the substitution of a phenyl ring with a chlorine atom at the para position is a well-established strategy to enhance the potency and pharmacokinetic profile of drug candidates. acs.org This preference for para-substitution is historically rooted in the relative ease of synthesis and its favorable impact on hydrophobicity. acs.org In material sciences, the chlorophenyl group can be used to tune the electronic properties of organic materials, influencing their use in applications such as organic light-emitting diodes (OLEDs) and other electronic devices.

Overview of Research Trajectories for Novel Pentanediamide Derivatives

Research into novel pentanediamide derivatives is an active and expanding field. Scientists are exploring the synthesis and application of these compounds in various domains. One major research direction is the development of new therapeutic agents. By modifying the substituents on the pentanediamide scaffold, chemists can create libraries of compounds for screening against different diseases. For example, the related compound 3-(4-chlorophenyl)pentanedioic acid is a known chemical intermediate, suggesting the potential for diverse derivatization. bldpharm.comsigmaaldrich.com Another area of interest is the use of pentanediamide derivatives in the development of new polymers and materials with tailored properties.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is focused on several key objectives. A primary goal is to fully elucidate its chemical and physical properties. This includes detailed studies of its crystal structure, spectroscopic characteristics, and reactivity. Another important objective is the development of efficient and scalable synthetic routes to the compound and its analogues. Understanding its synthesis is crucial for making it readily available for further research and potential applications. chemicalbook.com Furthermore, researchers are investigating the potential biological activities of this compound, driven by the known bioactivity of related structures containing the 4-chlorophenyl moiety. innospk.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1195277-58-7 chemicalbook.com
Molecular Formula C11H13ClN2O2 chemicalbook.comrasayanconnect.com
Molecular Weight 240.69 g/mol chemicalbook.com
Melting Point 170-171 °C chemicalbook.com
Boiling Point 558.8±50.0 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClN2O2 B13986674 3-(4-Chlorophenyl)pentanediamide CAS No. 1195277-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1195277-58-7

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

3-(4-chlorophenyl)pentanediamide

InChI

InChI=1S/C11H13ClN2O2/c12-9-3-1-7(2-4-9)8(5-10(13)15)6-11(14)16/h1-4,8H,5-6H2,(H2,13,15)(H2,14,16)

InChI Key

UYHYWZHOLWVQHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)CC(=O)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Chlorophenyl Pentanediamide and Its Congeners

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. pharmacompass.com For 3-(4-chlorophenyl)pentanediamide, the most logical disconnection points are the two amide C-N bonds. This disconnection reveals a dicarboxylic acid precursor and ammonia (B1221849) as the amine source.

This analysis identifies 3-(4-chlorophenyl)pentanedioic acid as the key precursor. This dicarboxylic acid is commercially available, providing a convenient starting point for the synthesis. pharmacompass.combldpharm.com The core structure of the precursor consists of a glutaric acid backbone substituted at the 3-position with a 4-chlorophenyl group.

Optimized Synthetic Pathways for the Core this compound Structure

The conversion of the key precursor, 3-(4-chlorophenyl)pentanedioic acid, to this compound can be achieved through several synthetic routes. These can be broadly categorized into multi-step synthesis approaches and one-pot reaction strategies.

Multi-Step Synthesis Approaches

A common and reliable method for the synthesis of amides from carboxylic acids involves the activation of the carboxylic acid group. A two-step approach is often employed where the dicarboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride or an ester, followed by amidation.

One documented approach involves the conversion of 3-(4-chlorophenyl)pentanedioic acid to its corresponding dimethyl ester. google.com This is typically achieved by reacting the dicarboxylic acid with methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride. google.com The subsequent amidation of the diester with ammonia furnishes the desired this compound.

Reaction Scheme:

Esterification: 3-(4-Chlorophenyl)pentanedioic acid is reacted with excess methanol and a catalytic amount of a strong acid (e.g., H₂SO₄) or with thionyl chloride to form dimethyl 3-(4-chlorophenyl)pentanedioate. google.comnih.gov

Amidation: The isolated dimethyl ester is then treated with a solution of ammonia in an appropriate solvent, such as methanol or ethanol, to yield this compound.

StepReactantsReagents/SolventsTypical ConditionsProduct
13-(4-Chlorophenyl)pentanedioic acidMethanol, Thionyl ChlorideRefluxDimethyl 3-(4-chlorophenyl)pentanedioate
2Dimethyl 3-(4-chlorophenyl)pentanedioateAmmonia, MethanolSealed vessel, room temp. to 50 °CThis compound

One-Pot Reaction Strategies and Green Chemistry Considerations

One-pot syntheses are advantageous as they reduce the number of work-up and purification steps, saving time, and minimizing solvent waste, which aligns with the principles of green chemistry. ucl.ac.uk Several methods for the direct conversion of carboxylic acids to amides in a single reaction vessel have been developed.

A plausible one-pot strategy for the synthesis of this compound involves the use of a coupling agent or a catalyst that facilitates the direct amidation of 3-(4-chlorophenyl)pentanedioic acid with an ammonia source. For instance, the use of thionyl chloride in the presence of a base like triethylamine (B128534) can activate the carboxylic acid in situ, followed by the addition of an amine. rsc.org

From a green chemistry perspective, the ideal synthesis would utilize a non-toxic, reusable catalyst and a benign solvent system, potentially even water. google.comnsf.gov While direct amidation in water can be challenging, the use of specific catalysts can facilitate this transformation. nsf.gov The development of such methodologies for this compound would represent a significant advancement in its sustainable production.

Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst and reaction conditions is crucial for maximizing the yield and purity of this compound. For direct amidation reactions, various catalytic systems have been explored.

Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have shown great promise in the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.orgresearchgate.net These catalysts are often tolerant to water, a byproduct of the reaction, and can be easily recovered and reused. nih.govacs.orgresearchgate.net

Table of Potential Catalytic Systems for Direct Amidation:

CatalystAmine SourceSolventTemperature (°C)Advantages
Nb₂O₅Ammoniao-xylene (B151617)~135Reusable, water-tolerant nih.govacs.orgresearchgate.net
SOCl₂/Et₃NAmmoniaDichloromethaneRoom TemperatureMild conditions, high conversion rsc.org
Deoxo-FluorAmmoniaDichloromethane0 °C to Room Temp.Mild, efficient nih.gov

The reaction temperature, solvent, and stoichiometry of the reactants are critical parameters that need to be optimized for any given catalytic system to achieve the best results. For example, in the Nb₂O₅-catalyzed amidation, a temperature of around 135 °C in a high-boiling solvent like o-xylene has been found to be effective for other diamides. nih.govacs.org

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates effective purification to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Common Purification Techniques:

Recrystallization: This is a primary technique for purifying solid compounds. A suitable solvent or solvent system is one in which the diamide (B1670390) is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents could include alcohols (e.g., ethanol, isopropanol) or aqueous mixtures.

Column Chromatography: For more challenging separations, column chromatography using a solid stationary phase like silica (B1680970) gel or alumina (B75360) is employed. A suitable eluent system is chosen to effectively separate the target compound from impurities based on polarity differences.

Washing: The crude product can be washed with dilute acidic and basic solutions to remove any unreacted acidic or basic starting materials or reagents. A final wash with water and brine followed by drying is standard practice.

The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry).

Spectroscopic and Structural Elucidation Beyond Basic Characterization

Chemical Reactivity and Derivatization of 3 4 Chlorophenyl Pentanediamide

Reactivity at the Amide Linkages

The amide functional groups are central to the reactivity of 3-(4-Chlorophenyl)pentanediamide, providing sites for both cleavage and derivatization through reactions at the nitrogen atom.

Hydrolysis and Transamidation Reactions

The amide bonds in this compound can be cleaved through hydrolysis under either acidic or basic conditions. This reaction yields the corresponding dicarboxylic acid, 3-(4-chlorophenyl)pentanedioic acid, and ammonia (B1221849). bldpharm.com The stability of the amide bond typically requires forcing conditions, such as refluxing with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH).

Transamidation, the process of exchanging the amino group of the amide with a different amine, is another key reaction. This transformation can be catalyzed by acids or bases and is often driven by the removal of ammonia from the reaction mixture. It allows for the introduction of various alkyl or aryl substituents onto the amide nitrogen atoms, creating a library of N-substituted diamides.

Table 1: Representative Hydrolysis and Transamidation Reactions

Reaction Reagents & Conditions Product
Acid-Catalyzed Hydrolysis HCl (aq), Heat 3-(4-Chlorophenyl)pentanedioic acid
Base-Catalyzed Hydrolysis NaOH (aq), Heat Sodium 3-(4-chlorophenyl)pentanedioate

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the primary amides in this compound can be functionalized through alkylation and acylation. N-alkylation typically proceeds by first deprotonating the amide with a strong base (e.g., NaH) to form an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

N-acylation involves the reaction of the amide with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the HCl byproduct. This reaction leads to the formation of diimides. Specialized and highly efficient reagents have been developed for the acylation of amines and related compounds, which could be adapted for this purpose. researchgate.net For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been reported as effective acylating agents for amines in aqueous media. researchgate.net

Transformations Involving the Pentane (B18724) Backbone

The aliphatic pentane chain serves as a flexible linker and provides sites for functionalization and cyclization.

Alpha-Carbon Functionalization Reactions

The methylene (B1212753) carbons (C2 and C4) located alpha to the amide carbonyl groups are potential sites for functionalization. These protons are weakly acidic and can be removed by a strong base to form an enolate-like intermediate. This carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the alpha-position. The development of methods for the enantioselective functionalization of C-H bonds alpha to nitrogen-containing groups is an area of active research, suggesting that stereocontrolled modifications may be achievable. nih.gov

Cyclization Reactions Leading to Heterocyclic Derivatives

The bifunctional nature of this compound, with its two amide groups, makes it a prime candidate for cyclization reactions to form heterocyclic compounds. Intramolecular condensation reactions, potentially mediated by dehydrating agents, could lead to the formation of cyclic imides.

Furthermore, reactions with external reagents can yield a variety of heterocyclic systems. For example, reaction with a diketone or a related 1,3-dielectrophile could lead to the formation of seven-membered heterocyclic rings. The synthesis of various heterocyclic compounds, such as triazoles, oxadiazoles, and pyrazoles, often starts from precursors containing amide or hydrazide functionalities. nih.govresearchgate.net Similarly, palladium-catalyzed reductive cyclization is a powerful method for constructing indole (B1671886) and pyrrole (B145914) ring systems from suitably substituted aromatic precursors, highlighting a potential route for more complex heterocyclic structures. nih.gov

Table 2: Potential Cyclization Reactions for Heterocycle Synthesis

Reagent Potential Heterocyclic Product
Dehydrating Agent (e.g., Ac₂O) Cyclic Imide Derivative
Hydrazine Hydrate Dihydropyridazinedione Derivative

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Chlorophenyl Moiety

The 4-chlorophenyl ring is another key site for modifying the molecule's structure and properties.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, which makes the ring less reactive than benzene. youtube.com However, it is an ortho, para-director because the lone pairs on the chlorine can stabilize the cationic intermediate (arenium ion) through resonance. masterorganicchemistry.com Since the para position is already occupied by the pentanediamide (B1580538) substituent, electrophilic attack will be directed to the positions ortho to the chlorine atom (C2' and C6' of the phenyl ring).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to add another halogen.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions may be less effective due to the deactivating nature of the chloro-substituent.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Major Product
Nitration HNO₃, H₂SO₄ 3-(2-Nitro-4-chlorophenyl)pentanediamide
Bromination Br₂, FeBr₃ 3-(2-Bromo-4-chlorophenyl)pentanediamide

Nucleophilic Aromatic Substitution (NAS)

While less common than EAS, nucleophilic aromatic substitution (NAS) is also a possibility for the 4-chlorophenyl ring. masterorganicchemistry.com In NAS, a nucleophile attacks the ring and displaces a leaving group, in this case, the chloride ion. youtube.com Simple aryl halides are generally resistant to nucleophilic attack. libretexts.org However, the reaction can be forced to proceed under harsh conditions (high temperature and pressure) or if the ring is further activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The pentanediamide substituent is not a strong electron-withdrawing group, so forcing conditions would likely be required to replace the chlorine with nucleophiles like hydroxide, alkoxides, or amines. nih.gov The mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate. libretexts.orgsemanticscholar.org

Regioselective Synthesis of Novel this compound Analogues

The development of novel analogues of this compound is a key area of research, particularly focusing on modifications of the glutarimide (B196013) ring, which is the cyclic counterpart of the pentanediamide structure. The glutarimide moiety is a critical pharmacophore in a class of molecules known as immunomodulatory imide drugs (IMiDs). rscf.ru These compounds, and their analogues, are of interest for their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. rscf.ru Regioselective synthesis ensures that chemical modifications are directed to specific positions on the molecule, which is crucial for achieving desired biological activity.

A primary strategy for the regioselective synthesis of novel analogues involves the Michael addition reaction. This approach has been successfully employed to introduce various substituents at the glutarimide ring. For instance, the synthesis of 2-substituted glutarimide derivatives can be achieved starting from 3-methylidenepiperidine-2,6-dione (B2628055), which serves as a Michael acceptor. rscf.ru

Detailed research findings have shown that the thio-Michael addition of a range of thiophenols to 3-methylidenepiperidine-2,6-dione can be performed in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as tetrahydrofuran (B95107) (THF). rscf.ru This reaction regioselectively yields 3-((arylthio)methyl)glutarimide analogues. Subsequent oxidation of the sulfide (B99878) linkage to a sulfone can further diversify the analogues. rscf.ru The choice of substituents on the aromatic thiol and the oxidation state of the sulfur atom have been shown to significantly influence the biological properties of the resulting glutarimide derivatives. rscf.ru

The table below summarizes the regioselective synthesis of various glutarimide analogues via thio-Michael addition.

Table 1: Regioselective Synthesis of Glutarimide Analogues

Starting Material Reagent (Thiophenol) Catalyst Solvent Product
3-Methylidenepiperidine-2,6-dione 4-Chlorothiophenol DIPEA THF 3-(((4-Chlorophenyl)thio)methyl)glutarimide
3-Methylidenepiperidine-2,6-dione Thiophenol DIPEA THF 3-((Phenylthio)methyl)glutarimide
3-Methylidenepiperidine-2,6-dione 4-Methoxythiophenol DIPEA THF 3-(((4-Methoxyphenyl)thio)methyl)glutarimide

These findings highlight a versatile and regioselective method for generating a library of this compound analogues by targeting its cyclized glutarimide form. The ability to introduce a variety of functional groups at a specific position allows for the fine-tuning of the molecule's properties.

Table 2: List of Chemical Compounds

Compound Name
This compound
3-(4-Chlorophenyl)glutarimide
3-(4-Chlorophenyl)glutaric acid
3-Methylidenepiperidine-2,6-dione
N,N-Diisopropylethylamine (DIPEA)
Tetrahydrofuran (THF)
4-Chlorothiophenol
3-(((4-Chlorophenyl)thio)methyl)glutarimide
Thiophenol
3-((Phenylthio)methyl)glutarimide
4-Methoxythiophenol
3-(((4-Methoxyphenyl)thio)methyl)glutarimide
4-Fluorothiophenol
3-(((4-Fluorophenyl)thio)methyl)glutarimide
Cereblon (CRBN)
Thalidomide
Lenalidomide

Crystallographic Investigations and Solid State Architectural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for 3-(4-Chlorophenyl)pentanediamide. Such an analysis would be essential to definitively determine the compound's absolute configuration, bond lengths, bond angles, and the precise spatial arrangement of its atoms. Without this experimental data, any discussion of its specific intermolecular interactions remains purely hypothetical.

Crystal Packing Motifs and Supramolecular Assemblies

Information regarding the crystal packing motifs and supramolecular assemblies of this compound is not available. The study of these features relies on single-crystal X-ray diffraction data, which has not been reported for this compound. Therefore, the manner in which individual molecules of this compound arrange themselves in the solid state is currently unknown.

Hydrogen Bonding Networks and π-π Stacking Interactions

A detailed analysis of the hydrogen bonding networks and potential π-π stacking interactions for this compound cannot be provided, as no crystallographic data has been published. While the molecule possesses amide groups capable of acting as hydrogen bond donors and acceptors, and a chlorophenyl ring that could participate in π-π stacking, the specific geometry and prevalence of these interactions in the crystal lattice have not been experimentally determined.

Polymorphism and Pseudopolymorphism of this compound

There is no information available in the scientific literature concerning the investigation of polymorphism or pseudopolymorphism for this compound. The existence of different crystalline forms (polymorphs) or solvated crystal forms (pseudopolymorphs) has not been reported.

Controlled Crystallization Strategies for Polymorph Discovery

No studies have been published detailing controlled crystallization strategies aimed at discovering potential polymorphs of this compound. Research in this area would involve systematic experiments varying solvents, temperatures, and crystallization rates, none of which have been documented for this compound.

Impact of Solid-State Forms on Chemical Stability and Reactivity

Due to the lack of identified polymorphs or pseudopolymorphs for this compound, there is no research on how different solid-state forms might impact its chemical stability and reactivity. Such studies are contingent on the prior discovery and characterization of multiple crystal forms.

Powder X-ray Diffraction for Polymorph Characterization and Phase Purity

No powder X-ray diffraction (PXRD) patterns for this compound are available in the published literature or standard diffraction databases. PXRD is a fundamental technique for the characterization of polycrystalline materials, used to identify crystalline phases, assess phase purity, and distinguish between different polymorphs. The absence of such data precludes any characterization of this compound by this method.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

No published DFT studies specifically on 3-(4-Chlorophenyl)pentanediamide were found. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. sysrevpharm.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

There is no available HOMO-LUMO analysis for this compound. This analysis is crucial for predicting chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating the ability to donate an electron and the Lowest Unoccupied Molecular Orbital (LUMO) acting as an electron acceptor. nih.govresearchgate.net

Electrostatic Potential Surface Mapping

An electrostatic potential surface map for this compound is not available in the literature. This mapping is used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

No molecular dynamics simulation studies have been published for this compound. These simulations are used to understand the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Outcomes)

There are no QSAR models specifically developed for or including this compound. QSAR models are regression or classification models used in the chemical and biological sciences and engineering to relate the chemical structure of a compound to its activity. nih.govnih.gov

Molecular Docking Studies for Protein-Ligand Interaction Mechanisms (In Vitro Models)

No molecular docking studies featuring this compound as a ligand have been found in published research. Molecular docking is a key tool in structural molecular biology and computer-assisted drug design which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net

Binding Affinity Prediction to Biological Macromolecules (e.g., Enzymes, Receptors)

Consequently, there are no published predictions of the binding affinity of this compound to any biological macromolecules.

Identification of Key Binding Sites and Interaction Modes

As of the latest available research, specific theoretical and computational chemistry studies focusing on the identification of key binding sites and interaction modes for the compound this compound are not available in the public domain. Extensive searches of scientific literature and chemical databases did not yield molecular docking or simulation studies explicitly investigating the binding of this particular molecule to any biological target.

While direct research on this compound is absent, the broader field of computational chemistry offers insights into how structurally related compounds containing a 4-chlorophenyl group interact with various protein targets. These studies, on analogous molecules, can provide a theoretical framework for postulating potential interactions.

For instance, molecular docking studies on other compounds featuring the 4-chlorophenyl moiety have revealed that this group can participate in several types of non-covalent interactions within a protein's binding pocket. The chlorine atom, being electronegative, can engage in halogen bonding, a specific type of interaction with electron-donating atoms like oxygen or nitrogen found in the backbones or side chains of amino acids. The phenyl ring itself is capable of forming hydrophobic interactions with nonpolar residues and pi-stacking or pi-cation interactions with aromatic or charged residues, respectively.

In studies of various pyrazoline derivatives containing a 4-chlorophenyl group, docking simulations have been used to identify potential binding modes within the active sites of enzymes like human mitochondrial branched-chain aminotransferase. ijper.org Similarly, research on other complex molecules incorporating the 4-chlorophenyl structure has utilized molecular docking to predict binding affinities and interactions with targets such as the TGF-β type I receptor kinase domain, highlighting the role of hydrogen bonds and hydrophobic interactions. nih.gov

Mechanistic Studies of Biological Interactions in Vitro and Theoretical Perspectives Only

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

No studies detailing the inhibitory effects of 3-(4-Chlorophenyl)pentanediamide on kinases, proteases, or any other enzymes have been found in the public domain.

Kinetic Studies of Enzyme-Compound Interactions

There is no available data from kinetic studies to characterize the nature of any potential enzyme inhibition by this compound, such as determining inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation and Active Site Binding Analysis

Without evidence of enzyme interaction, no analyses of active site binding or allosteric modulation for this compound have been performed or reported. Such studies would require initial screening to identify an enzyme target.

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

There is no information available from receptor binding assays or molecular studies to suggest that this compound interacts with any specific cellular receptors or modulates any signaling pathways.

Cellular Uptake and Subcellular Localization Mechanisms (In Vitro Models)

No research has been published on the cellular uptake or subcellular localization of this compound in any in vitro models.

Structure-Activity Relationships Correlating Structural Features with in vitro Biological Responses (Excluding Efficacy/Safety in Humans)

As no in vitro biological responses have been reported for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies for related classes of compounds exist, but this information is not directly applicable to the specified molecule.

Mechanistic Insights from in vitro Antimicrobial or Antifungal Activity Studies (If Applicable)

There are no published studies reporting any in vitro antimicrobial or antifungal activity for this compound. Therefore, no mechanistic insights into such activities are available.

Potential Applications in Chemical Materials Science and Advanced Technologies Non Biological, Non Clinical

Development as a Synthetic Intermediate for Complex Molecule Synthesis

The principal application of 3-(4-Chlorophenyl)pentanediamide identified in scientific literature is as a synthetic intermediate, specifically as a reference standard in the pharmaceutical industry. It is recognized as 'Baclofen Impurity 26', an analytical reference material used for the quality control of the drug Baclofen. In this context, its synthesis is crucial for developing and validating analytical methods to ensure the purity and safety of the final pharmaceutical product.

The role of a synthetic intermediate, even as a pharmaceutical impurity standard, underscores its importance in the broader landscape of complex molecule synthesis. The ability to synthesize and isolate this specific molecule is a prerequisite for any further exploration of its properties.

Role in Supramolecular Chemistry and Self-Assembly Processes

Currently, there is no scientific literature available that details the role of this compound in supramolecular chemistry or self-assembly processes in a non-biological context. The diamide (B1670390) functional groups within the molecule theoretically offer potential for hydrogen bonding, a key interaction in supramolecular assembly. However, without experimental data or crystal structure analysis, any discussion on its self-assembly behavior would be purely speculative.

Contribution to Advanced Functional Materials (e.g., Optical, Electronic, Catalytic)

There is no research documented in the public domain regarding the contribution of this compound to advanced functional materials. Investigations into the optical, electronic, or catalytic properties of this specific compound have not been reported. While related chemical structures, such as certain aromatic polyamides, have been explored for their thermal stability and potential in creating advanced materials, no such studies have been extended to this compound.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(4-Chlorophenyl)pentanediamide

Currently, there is a significant lack of direct academic research specifically focused on this compound. The majority of available information is for structurally related compounds, such as 3-(4-chlorophenyl)pentanedioic acid and various cinnamamide (B152044) derivatives. For instance, 3-(4-chlorophenyl)pentanedioic acid is commercially available and used as a building block in organic synthesis. bldpharm.com Some predicted chemical properties for this compound include a melting point of 170-171 °C and a boiling point of 558.8±50.0 °C. chemicalbook.com

Research on related structures, like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, has shown potent activity against certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the chlorophenyl group is a common feature in molecules with interesting biological activities.

Unexplored Avenues in Synthesis and Derivatization

The synthesis of this compound itself is not well-documented in publicly available literature. However, the synthesis of its precursor, 3-(4-chlorophenyl)pentanedioic acid, provides a logical starting point. bldpharm.com Future research could explore the direct amidation of this diacid to form the target diamide (B1670390).

Further derivatization of this compound presents numerous possibilities. mdpi.com The amide functionalities could be modified to create a library of related compounds. For example, N-alkylation or N-arylation could be explored to investigate how these changes affect the compound's physicochemical properties and potential biological activity. The synthesis of related N-substituted cinnamamide derivatives has been reported, indicating the feasibility of such modifications. nih.gov

Directions for Advanced Spectroscopic and Structural Investigations

Comprehensive spectroscopic and structural analysis of this compound is a critical area for future research. While some predicted data exists, experimental validation is necessary. chemicalbook.com

Future work should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR studies would confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the amide C=O and N-H stretches. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition. mdpi.com

X-ray Crystallography: Obtaining a crystal structure would provide definitive information about the molecule's three-dimensional conformation and intermolecular interactions in the solid state. nih.govmdpi.com

Prospects for Further Computational and Theoretical Studies

Computational chemistry offers a powerful tool to predict and understand the properties of this compound. Future theoretical studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular geometry, calculate spectroscopic data (NMR, IR), and determine electronic properties such as the HOMO-LUMO energy gap. researchgate.net

Molecular Docking: If a potential biological target is identified, molecular docking studies could predict the binding affinity and interaction modes of this compound with the target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of derivatives, QSAR models could be developed to correlate specific structural features with biological activity.

Emerging Research Questions in Mechanistic Biological Interactions (In Vitro) and Material Science Applications

Given the biological activity observed in structurally similar compounds, investigating the in vitro biological interactions of this compound is a promising research direction. nih.gov Key questions to explore include:

Antimicrobial Activity: Does this compound exhibit antibacterial or antifungal properties? Screening against a panel of pathogenic microorganisms would be a valuable first step. researchgate.net

Enzyme Inhibition: Could this compound act as an inhibitor for specific enzymes? For example, derivatives of related compounds have been investigated as factor Xa inhibitors. nih.gov

Cytotoxicity: What is the cytotoxic profile of this compound against various cancer cell lines and normal cells? ekb.egekb.eg

In the realm of material science, the properties of this compound are largely unexplored. Potential research questions include:

Polymer Chemistry: Could the diamide functionality be utilized to synthesize novel polyamides or other polymers with unique thermal or mechanical properties?

Self-Assembly: Does the molecule exhibit self-assembly properties in solution or in the solid state, leading to the formation of interesting supramolecular structures?

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